Dersalazine sodium
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Overview
Description
Dersalazine sodium is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory bowel diseases such as ulcerative colitis. This compound is a combination of a potent platelet-activating factor antagonist and 5-aminosalicylic acid, linked through an azo bond . Its unique structure and mechanism of action make it a promising candidate for further research and clinical use.
Preparation Methods
The synthesis of dersalazine sodium involves the formation of an azo bond between a platelet-activating factor antagonist and 5-aminosalicylic acid. The reaction typically requires specific conditions to ensure the stability and efficacy of the final product. Industrial production methods focus on optimizing yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Dersalazine sodium undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its efficacy.
Reduction: Reduction reactions can modify the azo bond, impacting the overall stability of the molecule.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or diminishing the compound’s therapeutic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dersalazine sodium has been extensively studied for its anti-inflammatory properties. It has shown efficacy in reducing inflammation in experimental models of colitis, making it a potential treatment for inflammatory bowel diseases . Additionally, its unique mechanism of action, involving the inhibition of platelet-activating factor and modulation of cytokine production, has opened avenues for research in other inflammatory conditions and immune-related disorders .
Mechanism of Action
The mechanism of action of dersalazine sodium involves the inhibition of platelet-activating factor receptors, which play a crucial role in the inflammatory response. By blocking these receptors, this compound reduces the production of pro-inflammatory cytokines such as interleukin-17, tumor necrosis factor-alpha, and interleukin-6 . This modulation of the immune response helps in alleviating inflammation and promoting tissue healing.
Comparison with Similar Compounds
Dersalazine sodium is unique in its combination of a platelet-activating factor antagonist and 5-aminosalicylic acid. Similar compounds include:
Mesalazine: Another 5-aminosalicylic acid derivative used in the treatment of inflammatory bowel diseases.
Sulfasalazine: A compound that also contains 5-aminosalicylic acid but is linked to sulfapyridine.
Olsalazine: A dimer of 5-aminosalicylic acid used for similar therapeutic purposes.
Compared to these compounds, this compound offers a distinct mechanism of action by combining the anti-inflammatory effects of 5-aminosalicylic acid with the inhibition of platelet-activating factor, potentially providing enhanced therapeutic benefits .
Properties
CAS No. |
367249-56-7 |
---|---|
Molecular Formula |
C35H32N6NaO4 |
Molecular Weight |
623.7 g/mol |
IUPAC Name |
sodium;2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C35H32N6O4.Na/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45;/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45);/b29-20-,39-38?; |
InChI Key |
KABTZFPAORLCRX-KFYFWKRSSA-N |
SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])C=CN=C2.[Na+] |
Isomeric SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na] |
Canonical SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dersalazine; UR-12746; UR-12746S (sodium salt); UR12746; UR 12746S (sodium salt). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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